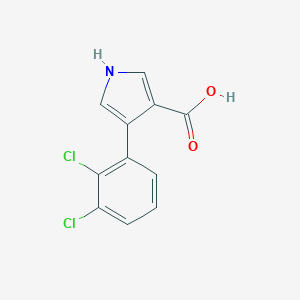

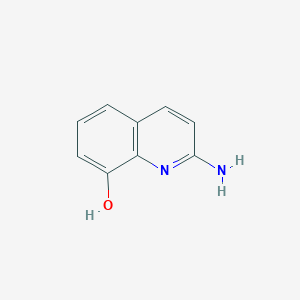

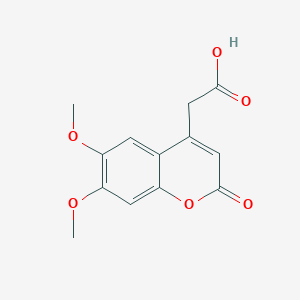

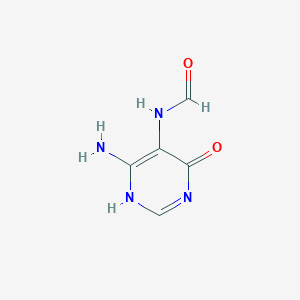

![molecular formula C27H36O6 B017215 2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane CAS No. 106100-55-4](/img/structure/B17215.png)

2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane

Übersicht

Beschreibung

The compound is related to the family of oxiranes, which are characterized by a three-membered ring containing an oxygen atom. Oxiranes, or epoxides, are pivotal in the synthesis of polymers, as well as in the production of various chemical compounds due to their reactivity and versatility.

Synthesis Analysis

The synthesis of related oxirane derivatives often involves reactions that introduce the oxirane ring into the molecule. For example, Feast and Matuszczak (1989) described the synthesis and polymerization of oxirane derivatives, highlighting the formation of high molecular weight isotactic and lower molecular weight atactic polyethers through AlEt3/H2O initiated polymerization (Feast & Matuszczak, 1989).

Molecular Structure Analysis

The molecular structure of oxirane compounds can be complex, involving various substituents that affect their reactivity and properties. For instance, Obreza and Perdih (2012) studied the crystal structures of oxirane-related compounds, providing insights into their spatial configuration and intermolecular interactions (Obreza & Perdih, 2012).

Chemical Reactions and Properties

Oxirane rings are highly reactive, undergoing various chemical reactions such as ring-opening polymerizations and copolymerizations. For example, Merlani et al. (2015) discussed the ring-opening polymerization of a disubstituted oxirane, leading to a polyether with carbonyl-aromatic π-stacked structure, showcasing the versatility of oxiranes in polymer chemistry (Merlani et al., 2015).

Physical Properties Analysis

The physical properties of oxirane derivatives, such as glass transition and decomposition temperatures, can be crucial for their applications in materials science. For instance, Chistyakov et al. (2019) estimated the decomposition and glass transition temperatures of an oxirane-based resin, highlighting the importance of understanding these properties in the context of materials engineering (Chistyakov et al., 2019).

Chemical Properties Analysis

The chemical properties of oxirane derivatives are influenced by their molecular structure and the presence of functional groups. Research by Shen et al. (2017) on the synthesis of oxirane derivatives through unexpected rearrangement offers insights into the complex chemistry of oxiranes and their derivatives, including bond formation and cleavage mechanisms (Shen et al., 2017).

Wissenschaftliche Forschungsanwendungen

Analytical Methodologies in Chemical Analysis

- Background : The compound is studied in the context of bisphenols, focusing on bisphenol A (BPA), bisphenol S (BPS), bisphenol F (BPF), bisphenol B (BPB), and related compounds in human breast milk samples. Researchers have used techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)/dispersive solid-phase extraction (d-SPE) and high-performance liquid chromatography (HPLC) for the determination of these compounds, including 2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane (BADGE), among others. The study highlighted the importance of reliable analytical methods in detecting these compounds in biological samples like breast milk (Tuzimski et al., 2020).

Synthesis and Pharmaceutical Applications

- Asymmetric Synthesis : The compound has been involved in the asymmetric synthesis of pharmaceuticals. For instance, it was used in the synthesis of (S)-esmolol, a cardioselective beta1-adrenergic blocker. The key intermediate for this synthesis involved an oxirane derivative similar to the compound (Narsaiah & Kumar, 2011).

Chemical and Material Science Research

- Functionalized Oxiranes in Polymer Chemistry : In material sciences, specifically in the development of polymers, functionalized oxiranes like 2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane have been studied. They are crucial in the synthesis and characterization of various polymers and elastomers, displaying properties like improved chemical reactivity and potential applications in various industries. This includes studies on novel polyether elastomers and other related compounds (Shih et al., 1982).

Eigenschaften

IUPAC Name |

2-[3-[4-[2-[4-[3-(oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O6/c1-27(2,21-5-9-23(10-6-21)30-15-3-13-28-17-25-19-32-25)22-7-11-24(12-8-22)31-16-4-14-29-18-26-20-33-26/h5-12,25-26H,3-4,13-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROZYFGXESLRQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCCCOCC2CO2)C3=CC=C(C=C3)OCCCOCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399098 | |

| Record name | Bisphenol A propoxylate diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bisphenol A propoxylate diglycidyl ether | |

CAS RN |

106100-55-4 | |

| Record name | Bisphenol A propoxylate diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

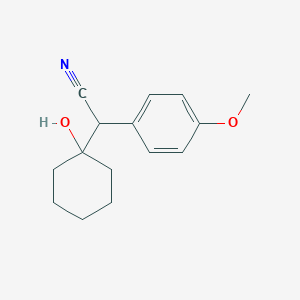

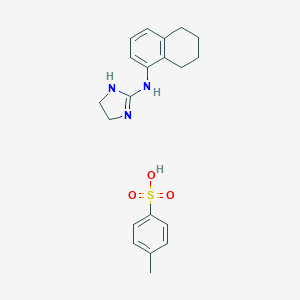

![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)